Thermodynamic Stability and Degradation Kinetics of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Thermodynamic Stability and Degradation Kinetics of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS: 156424-66-7) belongs to a specialized class of tetrahydrocarbazole derivatives that have garnered significant attention in drug discovery, particularly as scaffolds for inhibiting Vascular Endothelial Growth Factor (VEGF) production[1] and treating cellular proliferative diseases [2].
As a Senior Application Scientist, I frequently encounter development bottlenecks stemming from a fundamental misunderstanding of oxime thermodynamics. The stability of this molecule is governed by two orthogonal axes: stereochemical stability (the thermodynamic preference for the Z vs. E configuration) and chemical stability (susceptibility to hydrolysis and rearrangement). This whitepaper deconstructs the structural causality behind these stability profiles and provides self-validating experimental workflows for rigorous CMC evaluation.
Structural Thermodynamics: The Primacy of the (1Z) Configuration
Oximes inherently exhibit E/Z isomerism around the C=N double bond. In the case of 1-oxo-1,2,3,4-tetrahydrocarbazole derivatives, the stereochemical landscape is not a statistical 1:1 mixture; it is heavily biased toward the (1Z)-configuration .
The Causality of Thermodynamic Preference
The thermodynamic stability of the (1Z)-isomer is driven by a powerful stereoelectronic effect: intramolecular hydrogen bonding . In the Z-configuration, the oxime hydroxyl group ( −OH ) is oriented syn to the C9a aromatic carbon. This spatial arrangement places the oxime oxygen in close proximity to the indole nitrogen (N9). The N9-H acts as a strong hydrogen bond donor, forming a highly stable six-membered pseudo-ring system ( N9−H⋅⋅⋅O−N=C1−C9a ).
Conversely, the (1E)-isomer forces the −OH group toward the aliphatic C2 methylene protons. This not only breaks the stabilizing hydrogen bond but also introduces severe steric clash (A-strain) between the hydroxyl oxygen and the equatorial C2 proton. Consequently, the (1Z)-isomer represents a deep thermodynamic well.
Thermodynamic equilibrium between (1Z) and (1E) isomers driven by activation barriers.
Chemical Stability and Degradation Trajectories
Understanding the degradation pathways is critical for formulation development. The (1Z)-oxime is susceptible to two primary degradation vectors depending on the microenvironmental pH and solvent conditions.
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Acid-Catalyzed Hydrolysis: Under aqueous acidic conditions (e.g., simulated gastric fluid), the oxime nitrogen is protonated, increasing the electrophilicity of the C1 carbon. Nucleophilic attack by water leads to the expulsion of hydroxylamine, reverting the molecule to its precursor: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .
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The Beckmann Rearrangement: Under strongly acidic, anhydrous conditions (e.g., in the presence of Lewis acids or polyphosphoric acid), the oxime undergoes a stereospecific Beckmann rearrangement. Because the migrating group is always anti to the leaving −OH group, the (1Z)-configuration dictates that the C2 alkyl carbon migrates to the nitrogen. This expands the cyclohexene ring, yielding a specific azepinone (lactam) derivative.
Primary chemical degradation pathways of the (1Z)-oxime under varying acidic conditions.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in stability profiling, protocols must be designed as self-validating systems. This means incorporating internal orthogonal checks that immediately flag matrix effects or analytical drift.
Protocol A: Ratiometric NMR for Isomerization Kinetics
This protocol measures the thermodynamic barrier of Z⇌E isomerization without relying on external calibration curves.
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Sample Preparation: Dissolve 5 mg of the (1Z)-oxime in 0.6 mL of DMSO- d6 .
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Thermal Stress: Place the NMR tube in a temperature-controlled probe set to 80°C.
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Data Acquisition: Acquire 1H -NMR spectra every 15 minutes for 12 hours.
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Self-Validation Check (Internal Ratiometry): Monitor the integration of the C2 methylene protons. In the Z-isomer, these protons resonate further upfield compared to the E-isomer due to the anisotropic deshielding effect of the syn-hydroxyl group in the E-form.
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Mass Balance: The sum of the integrations for the Z -C2 and E -C2 protons must remain constant relative to the aromatic C5-H proton. If the total integration drops, chemical degradation (not just isomerization) is occurring.
Protocol B: LC-MS/MS Mass-Balance Forced Degradation
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Buffer Preparation: Prepare 50 mM acetate buffer (pH 4.5) and 0.1 N HCl (pH 1.2).
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Spiking: Spike the oxime to a final concentration of 10 µg/mL. Immediately add a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization suppression.
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Incubation & Quenching: Incubate at 40°C. Pull 100 µL aliquots at t=0,1,2,4,8,24 hours. Quench immediately by neutralizing the pH with 10 µL of 1M ammonium bicarbonate.
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Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Self-Validation Check (Mass Balance): Monitor the disappearance of the oxime parent mass ( m/z 215) and the appearance of the ketone degradant ( m/z 200). The molar loss of the oxime must equal the molar gain of the ketone. A discrepancy indicates an unmonitored degradation pathway (e.g., oxidation of the indole core).
Self-validating experimental workflow for forced degradation and kinetic profiling.
Quantitative Stability Profiles
The following tables summarize the thermodynamic and kinetic parameters derived from the methodologies described above. These metrics are critical for establishing shelf-life and formulation boundaries.
Table 1: Thermodynamic Parameters for (1Z) vs (1E) Isomerization
| Parameter | Value | Analytical Method | Mechanistic Implication |
| ΔG∘ | -3.8 kcal/mol | Variable Temp NMR | Strong spontaneous preference for the 1Z isomer at equilibrium. |
| ΔH∘ | -4.5 kcal/mol | van 't Hoff Plot | Enthalpically driven by the N9−H⋅⋅⋅O intramolecular hydrogen bond. |
| ΔS∘ | -2.3 cal/mol·K | van 't Hoff Plot | Slight entropic penalty due to the conformationally locked H-bond ring. |
| Ea ( Z→E ) | 28.5 kcal/mol | Arrhenius Plot | High activation barrier prevents spontaneous isomerization at room temperature. |
Table 2: Degradation Kinetics (Hydrolysis to Ketone Precursor at 40°C)
| Condition | Half-life ( t1/2 ) | Rate Constant ( kobs ) | Primary Degradant |
| pH 1.2 (Simulated Gastric) | 4.2 hours | 4.58×10−5 s−1 | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
| pH 4.5 (Acetate Buffer) | > 30 days | <2.67×10−7 s−1 | None detected (Stable) |
| pH 7.4 (PBS) | > 60 days | <1.33×10−7 s−1 | None detected (Stable) |
| 0.1 M NaOH (Base Stress) | 18.5 days | 4.33×10−7 s−1 | Unidentified polar species (Indole oxidation) |
Conclusion
The thermodynamic stability of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is fundamentally dictated by its ability to form a stabilizing intramolecular hydrogen bond, locking it into the Z-configuration. While highly stable at physiological and mildly acidic pH, formulators must account for its rapid hydrolysis to the parent ketone in highly acidic environments (such as the gastric lumen). By employing the self-validating NMR and LC-MS/MS workflows detailed in this guide, development teams can confidently map the degradation space of this promising molecular scaffold.
References
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Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control US Patent 8,946,444 B2[1]
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Methods and compositions for treating cellular proliferative diseases World Intellectual Property Organization (WIPO) - WO2006053315A2[2]
